(+)-Calcium L-tartrate hydrate
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Overview
Description
(+)-Calcium L-tartrate hydrate is a calcium salt of L-tartaric acid, a naturally occurring organic acid found in many plants, particularly in grapes. This compound is known for its chiral properties, meaning it has a specific three-dimensional arrangement that can rotate plane-polarized light. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Calcium L-tartrate hydrate can be synthesized through the reaction of calcium carbonate with L-tartaric acid in an aqueous solution. The reaction typically involves dissolving L-tartaric acid in water and then gradually adding calcium carbonate while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(+)-Calcium L-tartrate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives of tartaric acid.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of tartaric acid, such as dihydroxybutanedioic acid and its esters.
Scientific Research Applications
(+)-Calcium L-tartrate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: It serves as a buffer component in biological assays and experiments.
Medicine: It is investigated for its potential use in drug formulations and as a dietary supplement.
Industry: It is used in the food industry as an additive and in the production of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-Calcium L-tartrate hydrate involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, which may influence enzymatic activities and metabolic pathways. Its chiral nature allows it to interact specifically with other chiral molecules, affecting their function and behavior.
Comparison with Similar Compounds
Similar Compounds
Potassium sodium L-tartrate: Another salt of L-tartaric acid with similar properties but different applications.
Sodium L-tartrate: Used in similar applications but has different solubility and reactivity profiles.
Uniqueness
(+)-Calcium L-tartrate hydrate is unique due to its specific calcium ion content, which imparts distinct properties such as solubility and reactivity. Its ability to act as a chiral resolving agent makes it particularly valuable in stereochemistry and pharmaceutical research.
Properties
Molecular Formula |
C4H4CaO6 |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
calcium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
GUPPESBEIQALOS-ZVGUSBNCSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
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